![molecular formula C3H4 B074055 1,1,3,3-Tetradeuteriopropa-1,2-diene CAS No. 1482-85-5](/img/structure/B74055.png)
1,1,3,3-Tetradeuteriopropa-1,2-diene
Overview
Description
“1,1,3,3-Tetradeuteriopropa-1,2-diene” is a type of allene . Allene is a compound in which we have two double bonds shared between three carbons . The two outer carbons are still sp2 hybridized, but the central carbon is now sp-hybridized with two double bonds coming from it . This central carbon thus provides two p-orbitals – one for each pi bond .
Molecular Structure Analysis
The molecular structure of “1,1,3,3-Tetradeuteriopropa-1,2-diene” is similar to that of allene . The central carbon atom in allene is sp-hybridized and provides two p-orbitals, one for each pi bond . These two different p-orbitals have to be perpendicular, leading to a twisted structure .Chemical Reactions Analysis
The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . This method has the advantages of high atom and step economy, and readily available substrates . Unfortunately, the intermolecular coupling of unsymmetrical internal alkynes remains extremely challenging due to the difficulty in controlling self-dimerization and cross-coupling, as well as stereo- and regioselectivity .Scientific Research Applications
Stable Isotope Labeling
Propadiene-d4 is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, the deuterium (D) atoms in Propadiene-d4 can be used to trace the reaction pathway.
Synthesis of Polyamide Dendrimers
Propadiene-d4 can be used in the synthesis of polyamide dendrimers . Dendrimers are hyperbranched macromolecules with unique physical and chemical properties. They have applications in drug delivery, sensing biomolecules, imaging agents, and gene transfer .
3. Synthesis of Various 1,3-Dienals or 1,3-Dienones Propadiene-d4 can be used in the synthesis of various 1,3-dienals or 1,3-dienones . These compounds have wide applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Future Directions
The stereoselective synthesis of highly substituted 1,3-dienes like “1,1,3,3-Tetradeuteriopropa-1,2-diene” is a topic of ongoing research . Given the high relevance of this type of structures and the scarcity of methods to access multisubstituted conjugated dienes, future research will likely focus on developing new methods for their synthesis .
properties
IUPAC Name |
1,1,3,3-tetradeuteriopropa-1,2-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C=C([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574139 | |
Record name | (~2~H_4_)Propadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetradeuteriopropa-1,2-diene | |
CAS RN |
1482-85-5 | |
Record name | 1,2-Propadiene-1,1,3,3-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_4_)Propadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1482-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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